molecular formula C13H18N4OS B2697143 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 896707-60-1

3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2697143
CAS No.: 896707-60-1
M. Wt: 278.37
InChI Key: GPVUSGXAIJKSKX-UHFFFAOYSA-N
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Description

3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Mechanism of Action

Target of Action

The primary target of the compound 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

The compound this compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction likely inhibits the enzyme’s activity, leading to disruption in fatty acid biosynthesis and metabolism.

Biochemical Pathways

The action of this compound affects the fatty acid biosynthesis pathway . By inhibiting the acetyl-CoA carboxylase enzyme, the compound disrupts this pathway, leading to downstream effects such as impaired cell membrane synthesis and function in microorganisms.

Pharmacokinetics

The compound’s drug likeness and pharmacokinetic properties suggest good traditional drug-like properties .

Result of Action

The molecular and cellular effects of this compound’s action include broad-spectrum antibacterial activity . The compound has demonstrated moderate activity, and some products have exhibited good antibacterial and antifungal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One efficient method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method offers a clean, green, and efficient protocol with good yields.

Industrial Production Methods

For industrial-scale production, the use of microwave-assisted synthesis is advantageous due to its reduced reaction times and energy efficiency. The reaction is typically carried out in a solvent like DMF (dimethylformamide) with iodine as a catalyst . This method allows for the rapid synthesis of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its dual functionality as both an antimicrobial and anticancer agent. Its ability to inhibit CDK2 and its broad-spectrum antibacterial activity make it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-3-16(4-2)8-9-17-12(18)10-6-5-7-14-11(10)15-13(17)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVUSGXAIJKSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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